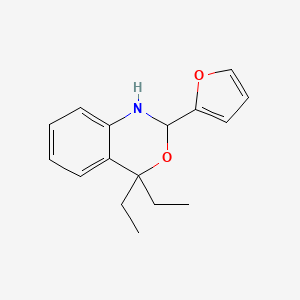

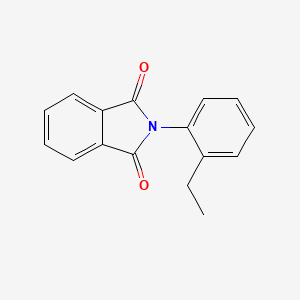

2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one is a useful research compound. Its molecular formula is C16H11ClO3S and its molecular weight is 318.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 318.0117431 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrophilic Cyclization and Synthesis

Research has delved into electrophilic cyclization processes, yielding compounds with potential as intermediates in pharmaceutical synthesis. For instance, electrophilic cyclization of bis(benzylthio)acetylenes has been studied, producing benzothiopyrans and spiro derivatives, highlighting the chemical versatility and reactivity of these compounds under different conditions (Appel et al., 2003).

Advanced Synthesis Techniques

Innovative synthesis techniques have been developed for creating 1,5-benzothiazepine derivatives, compounds known for their pharmaceutical properties. This includes the synthesis of compounds with antimicrobial activities, showcasing the therapeutic potential of derivatives from benzothiophene (Sharma et al., 1997).

Protective Group Chemistry

The exploration of protective group chemistry, particularly focusing on 4-methoxy-α-methylbenzyl esters, has been significant. These studies provide insights into synthetic strategies for the protection and deprotection of functional groups, essential for the development of complex organic molecules (Yoo et al., 1990).

Antimicrobial Activity

Research has also focused on the synthesis and biological evaluation of benzothiazepine compounds, identifying their antimicrobial properties. This includes studies on novel 8-substituted-2-(chlorophenyl)-4-(hydroxyphenyl)-dihydro-1,5-benzothiazepines, further emphasizing the potential of benzothiophene derivatives in developing new antimicrobial agents (Pant et al., 2021).

Organometallic Chemistry

The field of organometallic chemistry has explored the synthesis of sila-analogues of σ ligands, providing a basis for understanding the impact of silicon replacement in drug molecules. This research could lead to the development of novel compounds with enhanced pharmacological properties (Tacke et al., 2003).

Environmental and Health Implications

Studies have also been conducted on the environmental presence and health implications of UV filters like benzophenone-3, a related compound. These studies assess the metabolism, endocrine-disrupting activities, and potential risks associated with exposure to such compounds, highlighting the importance of evaluating the safety and environmental impact of chemical substances used in daily life (Watanabe et al., 2015).

Propriétés

IUPAC Name |

(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3S/c1-20-12-7-9(6-11(17)16(12)19)8-14-15(18)10-4-2-3-5-13(10)21-14/h2-8,19H,1H3/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKPXAJORRTLOV-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)

![(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5525446.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

![14-(furan-2-ylmethyl)-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5525492.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)